molecular formula C11H8ClN3O2S B13790523 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole

6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole

Cat. No.: B13790523
M. Wt: 281.72 g/mol
InChI Key: AOFLGOBDVZPZJD-UHFFFAOYSA-N
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Description

6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole is a heterocyclic compound that contains a five-membered ring with nitrogen, sulfur, and carbon atoms.

Preparation Methods

The synthesis of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation. The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.

Properties

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

6-(3-chloro-2-nitrophenyl)-7,7a-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-6,11,13H

InChI Key

AOFLGOBDVZPZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CN3C=CSC3N2

Origin of Product

United States

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